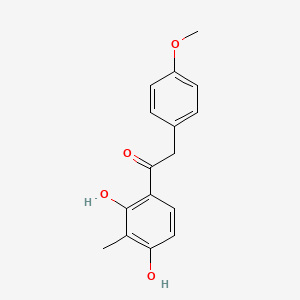
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone
Vue d'ensemble
Description
2′-Hydroxy-4′-methylacetophenone, also known as 1-(2-hydroxy-4-methylphenyl)ethanone, is an organic compound . It has a molecular weight of 150.17 .
Synthesis Analysis
This compound can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride .Molecular Structure Analysis
The linear formula of this compound is HOC6H3(CH3)COCH3 . The InChI key is LYKDOWJROLHYOT-UHFFFAOYSA-N .Chemical Reactions Analysis
2′-Hydroxy-4′-methylacetophenone may be used in the preparation of 4′-methyl-2′-[(p-tolylsulfonyl)oxy]acetophenone .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.565 (lit.), a boiling point of 245 °C (lit.), and a density of 1.08 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Arylsubstituted Isoxazolines : The synthesis and mass spectrometric behavior of aryl-substituted isoxazolines, including compounds similar to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, were studied for potential applications in identifying these compounds in plant extracts (Dallakian et al., 1998).
Crystal Structure of Derivatives : Investigations into the crystal structure of compounds related to this compound, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, have provided insights into their molecular conformation and potential applications in material science and chemistry (Xiaoping Rao et al., 2014).
Biological and Chemical Properties
Antimicrobial Activity : A study on the synthesis and antimicrobial activity of derivatives of 1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, which are structurally similar to this compound, revealed the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Anti-inflammatory Properties : A study investigated the inhibition of platelet aggregation by paeonol and its analogs, including compounds structurally related to this compound, highlighting their potential in developing anti-inflammatory drugs (Akamanchi et al., 1999).
Chemical Reactions and Applications
Synthesis of Novel Compounds : Research has explored the condensation and reaction mechanisms involving compounds akin to this compound, leading to the development of new chemical entities and potential applications in pharmaceuticals and material science (Moskvina et al., 2015).
Enantioselective Reactions : Studies have also focused on the enantioselective reactions involving derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone, indicating the potential of these compounds in stereoselective synthesis and their importance in the development of chiral drugs (Chang et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-14(17)8-7-13(16(10)19)15(18)9-11-3-5-12(20-2)6-4-11/h3-8,17,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFGZAXAJIBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
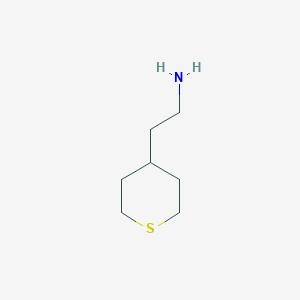
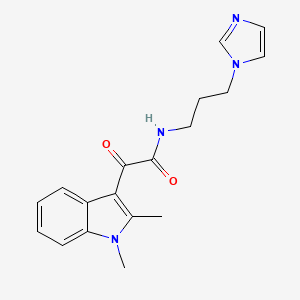
![3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2736314.png)
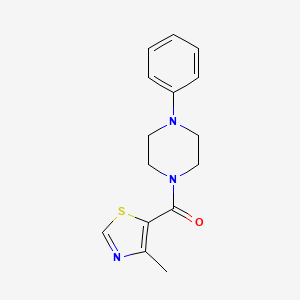
![3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2736316.png)
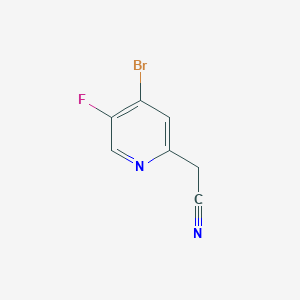
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)


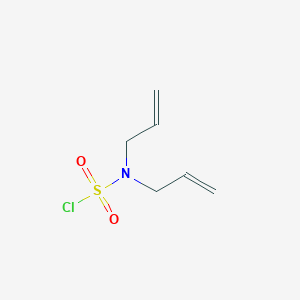
![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)
